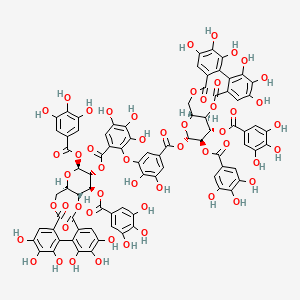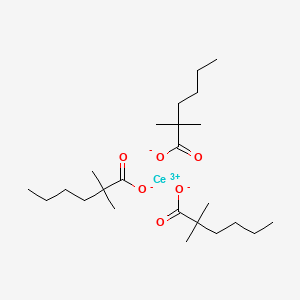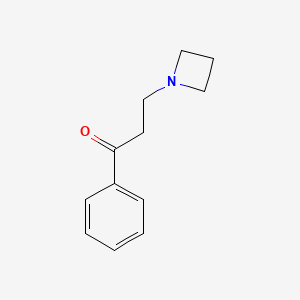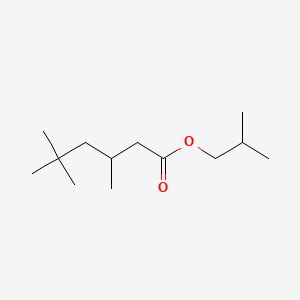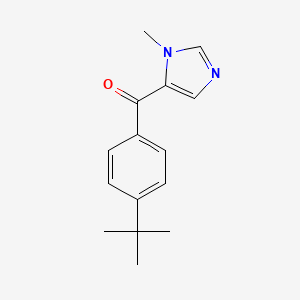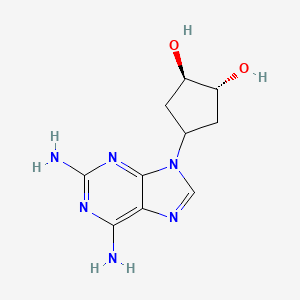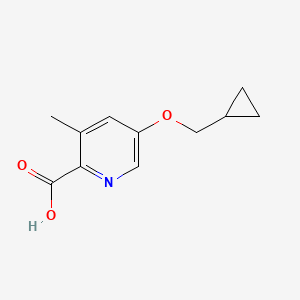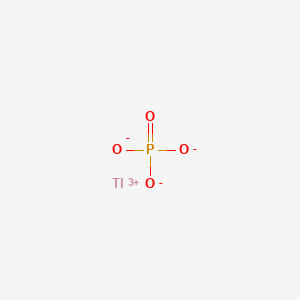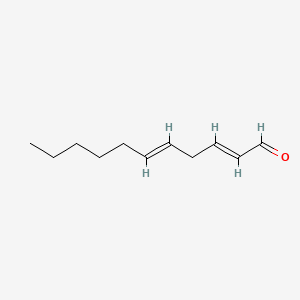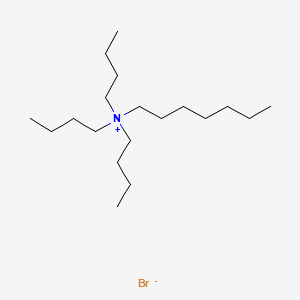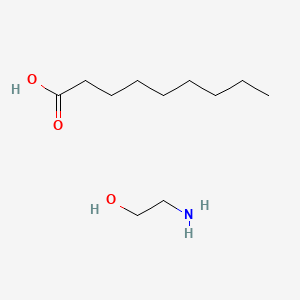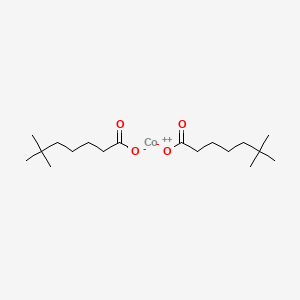
Cobalt(2+) neononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+) neononanoate is a chemical compound with the molecular formula C18H34CoO4. It is a cobalt salt of neononanoic acid, which is a branched-chain fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(2+) neononanoate can be synthesized through the reaction of cobalt(II) salts with neononanoic acid. The typical reaction involves dissolving cobalt(II) acetate or cobalt(II) chloride in an organic solvent, followed by the addition of neononanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the this compound complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where cobalt(II) salts and neononanoic acid are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to cobalt(0) using reducing agents such as hydrogen gas.
Substitution: The neononanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under reflux conditions.
Major Products Formed
Oxidation: Cobalt(3+) complexes.
Reduction: Metallic cobalt or cobalt(0) nanoparticles.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+) neononanoate has several scientific research applications:
Materials Science: It is employed in the synthesis of cobalt-based nanomaterials, which have applications in magnetic materials, sensors, and energy storage devices.
Environmental Science: It is used in the development of catalysts for environmental remediation processes, such as the degradation of pollutants.
Wirkmechanismus
The mechanism of action of cobalt(2+) neononanoate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(2+) acetate: Another cobalt(II) salt used in similar applications but with different ligand properties.
Cobalt(2+) chloride: Commonly used in catalysis and materials science, but with different solubility and reactivity compared to cobalt(2+) neononanoate.
Uniqueness
This compound is unique due to its branched-chain fatty acid ligand, which imparts specific solubility and reactivity characteristics. This makes it particularly suitable for applications requiring specific ligand environments, such as in certain catalytic or biomedical applications .
Eigenschaften
CAS-Nummer |
93918-18-4 |
|---|---|
Molekularformel |
C18H34CoO4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
cobalt(2+);6,6-dimethylheptanoate |
InChI |
InChI=1S/2C9H18O2.Co/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
INLQBYNOUJZRKO-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


